
(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3,4-diphenylthiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile, also known as DMT1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolylidene-based fluorescent probe that has been developed for the detection of metal ions in biological systems.
Applications De Recherche Scientifique
Cycloaddition Reactions and Ylide Chemistry
Synthesis Techniques and Chemical Properties : Research has delved into cycloaddition reactions involving azomethine ylides, which are generated through various processes and can react with isonitriles to produce specific compounds. Such reactions demonstrate the versatility and reactivity of azomethine ylides, potentially applicable to the synthesis or modification of the target compound (Burger, Marschke, & Manz, 1982). Additionally, the study of unimolecular decomposition of Δ1-1,2,4-triazolines to form azomethine ylides underlines the significance of ylide chemistry in synthesizing complex heterocyclic structures (Schwan & Warkentin, 1988).
Novel Routes to Heterocycles : The condensation reactions leading to dithiazol-5-ylidene derivatives and subsequent transformations into benzothiophenes and isothiazoles highlight innovative approaches to constructing heterocyclic compounds. These methodologies could provide insights into synthesizing or modifying structures similar to the compound of interest (Emayan, English, Koutentis, & Rees, 1997).
Advanced Ligand Design and Catalysis
Ligand Design for Asymmetric Catalysis : The development of chiral (phosphinoaryl)oxazolines as versatile ligands for asymmetric catalysis offers a foundation for designing novel ligands that could potentially be used in reactions involving the target compound. These ligands are prepared from orthometalation reactions and have shown efficacy in asymmetric synthesis, indicating their utility in generating chiral centers (Koch et al., 2010).
Catalytic Applications : Nickel complexes with new bidentate phosphinitooxazoline and -pyridine ligands have been applied in the catalytic oligomerization of ethylene, demonstrating the potential of novel ligand systems in catalysis. Such research could be relevant for catalytic processes involving the target compound or its derivatives (Speiser, Braunstein, Saussine, & Welter, 2004).
Advanced Synthetic Applications
- Synthesis of Allenes : The catalyzed synthesis of allenes from terminal alkynes, aldehydes, and morpholine outlines a method potentially applicable to modifications of the target compound. This showcases the use of morpholine, a structural component of the compound of interest, in complex synthetic applications (Kuang & Ma, 2010).
Mécanisme D'action
Target of action
Thiazoles and indole derivatives are known to interact with a variety of targets, including multiple receptors . The specific targets for this compound would need to be determined through experimental studies.
Mode of action
The mode of action of thiazoles and indole derivatives can vary widely depending on the specific compound and target. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Thiazoles and indole derivatives can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The specific pathways affected by this compound would need to be determined through experimental studies.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazoles and indole derivatives can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s chemical structure, its interactions with transport proteins, and its susceptibility to metabolic enzymes .
Result of action
The molecular and cellular effects of thiazoles and indole derivatives can include changes in cell signaling, gene expression, and cell survival . The specific effects of this compound would need to be determined through experimental studies.
Action environment
The action, efficacy, and stability of thiazoles and indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . The specific environmental influences on this compound would need to be determined through experimental studies.
Propriétés
IUPAC Name |
(2Z)-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c23-15-19(21(26)24-11-13-27-14-12-24)22-25(18-9-5-2-6-10-18)20(16-28-22)17-7-3-1-4-8-17/h1-10,16H,11-14H2/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHNIBAOPZVYIU-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\2/N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(isoquinolin-1-yl)methanone](/img/structure/B2954393.png)

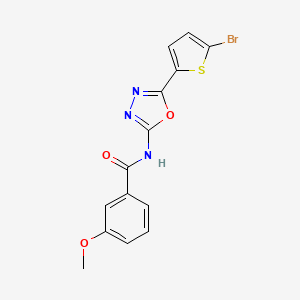
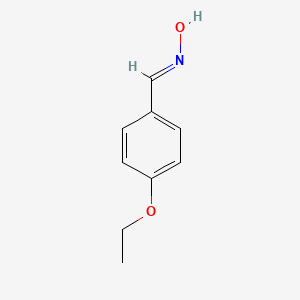
![1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester](/img/structure/B2954399.png)
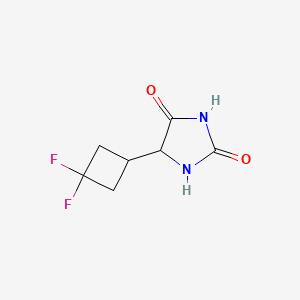
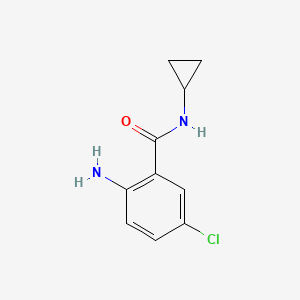
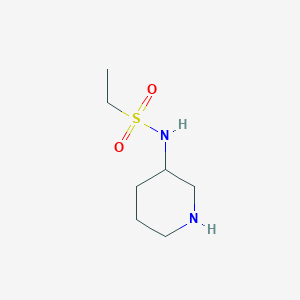
![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)
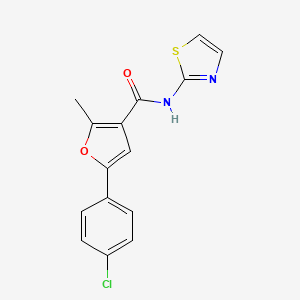
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2954409.png)
![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)
![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)